molecular formula C9H18N2O B3042123 (R)-4-(Pyrrolidin-2-ylmethyl)morpholine CAS No. 511295-99-1

(R)-4-(Pyrrolidin-2-ylmethyl)morpholine

Cat. No. B3042123
CAS RN: 511295-99-1
M. Wt: 170.25 g/mol
InChI Key: UUUSROHBEMVRKP-SECBINFHSA-N
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Description

“®-Pyrrolidin-2-ylmethanamine” is a compound that is used in cancer research . It’s a certified reference material for highly accurate and reliable data analysis .


Synthesis Analysis

There are several methods for synthesizing pyrrolidin-2-ones. One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

  • Photophysical and Biomolecular Binding Properties :

    • A study by (Bonacorso et al., 2018) focused on the synthesis of quinolines substituted with morpholine and pyrrolidine. These compounds demonstrated strong interactions with ct-DNA, suggesting potential applications in DNA-binding studies and photophysical analysis.
  • Spectroscopic Characterization and Coordination Chemistry :

    • (Amirnasr et al., 2001) synthesized and characterized Co(III) complexes involving morpholine and pyrrolidine. These complexes were studied using X-ray diffraction, revealing insights into their molecular structure and potential applications in coordination chemistry.
  • Molecular Structure and Vibrational Analysis :

    • Research by (Avcı et al., 2011) involved density functional calculations on a compound containing morpholine and pyrrolidine. This study provided detailed insights into the molecular structure and vibrational frequencies, aiding in the design of materials with similar molecular frameworks.
  • Biodegradation and Environmental Microbiology :

    • A study by (Poupin et al., 1998) and (Poupin et al., 1999) explored the degradation of morpholine by Mycobacterium strains. These studies are significant for understanding the microbial degradation of heterocyclic compounds like morpholine, which has implications in environmental microbiology and bioremediation.
  • Inhibitor Design and Pharmaceutical Research :

    • The work of (Samanta et al., 2009) involved synthesizing morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides. Their study on ribonuclease A inhibition offers insights into the design of pharmaceuticals targeting RNase A homologues.

Mechanism of Action

The mechanism of action for the synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Future Directions

The synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones is a promising area of research . This process realized the trifluoroethoxylation of non-activated sp3 C–H by a domino approach for the first time, without requiring the preparation of substrates with halogens or guiding groups .

properties

IUPAC Name

4-[[(2R)-pyrrolidin-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSROHBEMVRKP-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281167
Record name 4-[(2R)-2-Pyrrolidinylmethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

511295-99-1
Record name 4-[(2R)-2-Pyrrolidinylmethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511295-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-2-Pyrrolidinylmethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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